![molecular formula C21H17N B14170831 [2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile CAS No. 927675-22-7](/img/structure/B14170831.png)
[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile is an organic compound characterized by its unique structure, which includes a phenyl group attached to a hepta-1,6-diyn-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile typically involves the reaction of a phenylacetylene derivative with a suitable nitrile compound. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product under mild conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of phenylacetic acid or benzophenone derivatives.
Reduction: Production of primary amines.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
(E)-7-Phenyl-2-heptene-4,6-diyn-1-ol: A structurally related compound with similar chemical properties.
Phenylacetylene: Shares the phenylacetylene moiety but lacks the nitrile group.
Benzonitrile: Contains the nitrile group but lacks the extended alkyne chain.
Uniqueness
[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile is unique due to its combination of a phenylacetylene moiety with a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
927675-22-7 |
|---|---|
Fórmula molecular |
C21H17N |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
2-[2-(7-phenylhepta-1,6-diynyl)phenyl]acetonitrile |
InChI |
InChI=1S/C21H17N/c22-18-17-21-16-10-9-15-20(21)14-8-3-1-2-5-11-19-12-6-4-7-13-19/h4,6-7,9-10,12-13,15-16H,1-3,17H2 |
Clave InChI |
ZMMDXUCWAMBVTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CCCCC#CC2=CC=CC=C2CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
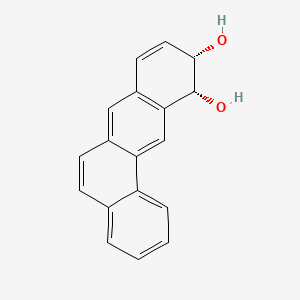


![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
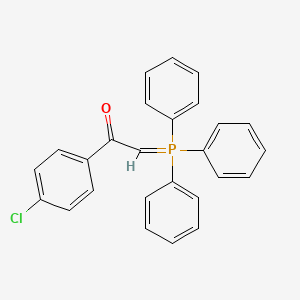
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)
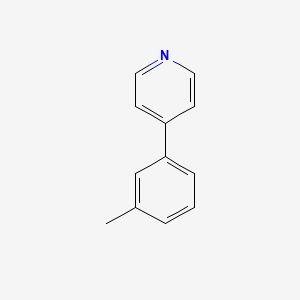
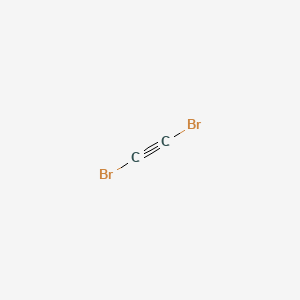
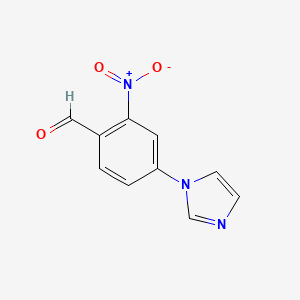
![9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole](/img/structure/B14170817.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14170826.png)
